molecular formula C9H19NO4 B139508 Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate CAS No. 156627-42-8

Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate

Cat. No. B139508
M. Wt: 205.25 g/mol
InChI Key: KLRRFBSWOIUAHZ-UHFFFAOYSA-N
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Description

Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate, also known as tert-butyl carbamate, is an organic compound used as a reagent in organic synthesis. It has a molecular weight of 205.25 . It is a solid substance .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 1,4-dihydroxybutan-2-ylcarbamate . The InChI code for the compound is 1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) .


Physical And Chemical Properties Analysis

Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is a solid substance . It is soluble in water, ethanol, and acetone, and is miscible with most organic solvents.

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry :

    • (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is an intermediate in synthesizing natural product jaspine B, with cytotoxic activity against human carcinoma cell lines. This compound is synthesized from L-Serine in several steps, including esterification, Bn protection, Boc protection, and Corey-Fuchs reaction (Tang et al., 2014).
  • Crystallography and Molecular Structure :

    • The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, has been studied, confirming its molecular configuration (Ober et al., 2004).
  • Chemical Properties and Interactions :

    • Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are studied for their crystal structures, demonstrating interactions like hydrogen and halogen bonds with carbonyl groups (Baillargeon et al., 2017).
  • Biomedical Applications :

    • Tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), has been synthesized for medical applications (Zhao et al., 2017).
  • Polymer Science :

    • Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate derivatives have been used in creating environmentally benign CO2-based copolymers, such as poly(tert-butyl 3,4-dihydroxybutanoate carbonate), demonstrating potential in biocompatible polymer production (Tsai et al., 2016).

properties

IUPAC Name

tert-butyl N-(1,4-dihydroxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRRFBSWOIUAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
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Reactant of Route 6
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Citations

For This Compound
1
Citations
Y Li, P Yao, S Zhang, J Feng, H Su, X Liu, X Sheng… - Chem Catalysis, 2023 - cell.com
While formaldehyde is an emerging C1 resource for the synthesis of high value-added chemicals due to its high and versatile reactivity, selective activation and controllable …
Number of citations: 2 www.cell.com

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